molecular formula C9H7N5O3 B160125 Furacrylan CAS No. 10048-74-5

Furacrylan

Katalognummer B160125
CAS-Nummer: 10048-74-5
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: RXGYIXICJVGDPI-LYTCUFGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furacrylan is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of furan and acrylic acid and has a molecular formula of C7H5NO3. Furacrylan is a colorless, crystalline solid that is soluble in water and organic solvents.

Wirkmechanismus

Furacrylan is a reactive compound that can undergo various chemical reactions. It can undergo polymerization reactions to form furan-based polymers and resins. Furacrylan can also undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
Furacrylan has been shown to have antimicrobial activity against various microorganisms such as bacteria and fungi. It has also been shown to have antioxidant activity and can scavenge free radicals. Furacrylan has been shown to be non-toxic to mammalian cells at low concentrations.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of furacrylan is its versatility in chemical reactions. It can undergo various chemical reactions and can be used as a building block for the synthesis of various compounds. Furacrylan is also relatively inexpensive and can be easily synthesized in the lab. However, one of the limitations of furacrylan is its reactivity. It can react with various nucleophiles and can be difficult to handle in some reactions.

Zukünftige Richtungen

There are many future directions for the use of furacrylan in scientific research. One of the areas of research is the development of furan-based polymers and resins for various applications such as coatings, adhesives, and composites. Another area of research is the synthesis of biologically active compounds using furacrylan as a starting material. Furacrylan can also be used as a reagent for the synthesis of functionalized furans and other heterocyclic compounds.
In conclusion, furacrylan is a versatile compound that has many applications in scientific research. Its unique properties make it a valuable reagent for the synthesis of various compounds. Further research on furacrylan can lead to the development of new materials and biologically active compounds.

Synthesemethoden

Furacrylan can be synthesized through the reaction of furfuryl alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of furacrylan and water. The yield of furacrylan can be increased by using a higher concentration of reactants and optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Furacrylan is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a building block for the synthesis of furan-based polymers and resins. Furacrylan is also used as a starting material for the synthesis of biologically active compounds such as antifungal and antibacterial agents.

Eigenschaften

CAS-Nummer

10048-74-5

Produktname

Furacrylan

Molekularformel

C9H7N5O3

Molekulargewicht

233.18 g/mol

IUPAC-Name

(E,E)-3-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

InChI

InChI=1S/C9H7N5O3/c15-14(16)9-4-3-8(17-9)2-1-5-12-13-6-10-11-7-13/h1-7H/b2-1+,12-5+

InChI-Schlüssel

RXGYIXICJVGDPI-LYTCUFGASA-N

Isomerische SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N2C=NN=C2

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2

Synonyme

furacrylan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.